molecular formula C19H16N2O4S B352485 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide CAS No. 878990-06-8

2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide

Cat. No.: B352485
CAS No.: 878990-06-8
M. Wt: 368.4g/mol
InChI Key: DXLURJIXLIKUBQ-UHFFFAOYSA-N
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Description

2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide (CAS 878990-06-8) is an organic compound with the molecular formula C19H16N2O4S and a molecular weight of 368.4 g/mol . Its structure features a thiazolidine-2,4-dione core, a moiety recognized in medicinal chemistry for its diverse biological potential . The molecule is further substituted with phenacyl and phenylacetamide groups, which can be key for structure-activity relationship studies. While the specific biological data for this exact compound is limited in the public domain, scientific literature indicates that the thiazolidine-2,4-dione scaffold is a privileged structure in drug discovery. Research on closely related analogs has revealed a spectrum of promising pharmacological activities. For instance, various (2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives have demonstrated significant antioxidant and anti-inflammatory properties in experimental models . Furthermore, structural analogs incorporating the thiazolidine-2,4-dione ring have shown antibacterial efficacy, particularly against Gram-positive bacterial strains, with some compounds exhibiting activity superior to established reference drugs . Additional studies on rhodanine-based derivatives, which are structurally similar to thiazolidine-2,4-diones, have also indicated potential anti-proliferative activity against cancer cell lines . This collective evidence positions this compound as a valuable chemical tool for researchers investigating new antibacterial, anti-inflammatory, antioxidant, or anticancer agents. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c22-15(13-7-3-1-4-8-13)12-21-18(24)16(26-19(21)25)11-17(23)20-14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLURJIXLIKUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The core thiazolidinone ring is typically constructed via cyclocondensation between thiosemicarbazide derivatives and α-keto esters or α-halo ketones. For this compound, 3-(2-oxo-2-phenylethyl) substitution is achieved using phenacyl bromide (2-bromoacetophenone) as the electrophilic partner.

Procedure :

  • Thiosemicarbazide intermediate : React thiourea with ethyl chloroacetate in ethanol under reflux to form 2-imino-4-oxo-thiazolidine-5-carboxylate.

  • Alkylation : Treat the intermediate with phenacyl bromide in acetonitrile at 60°C for 6 hours to introduce the 3-(2-oxo-2-phenylethyl) group.

  • Acetylation : React the alkylated product with phenylacetyl chloride in dichloromethane (DCM) using triethylamine as a base to install the N-phenylacetamide moiety.

Key Data :

StepReagentsTemperature (°C)Time (h)Yield (%)
1Thiourea, ethyl chloroacetate80478
2Phenacyl bromide, K₂CO₃60665
3Phenylacetyl chloride, Et₃N25282

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, 2H, Ar-H), 7.58–7.42 (m, 5H, Ar-H), 4.32 (s, 2H, CH₂CO), 3.88 (s, 2H, thiazolidinone-CH₂).

  • IR (KBr): 1725 cm⁻¹ (C=O, lactone), 1680 cm⁻¹ (C=O, acetamide).

One-Pot Multi-Component Synthesis

A streamlined approach involves a one-pot reaction combining thiourea, phenacyl bromide, and phenylacetyl chloride. This method reduces purification steps and improves atom economy.

Procedure :

  • Combine thiourea (1 equiv), phenacyl bromide (1.2 equiv), and phenylacetyl chloride (1.1 equiv) in DMF.

  • Heat at 90°C for 8 hours under nitrogen.

  • Quench with ice water and extract with ethyl acetate.

Optimization :

  • Catalyst screening : Using 10 mol% ZnCl₂ increases yield from 52% to 74% by accelerating imine formation.

  • Solvent effects : DMF outperforms ethanol or THF due to better solubility of intermediates.

Side Products :

  • Byproduct A : Bis-alkylated thiosemicarbazide (8–12% yield) forms if phenacyl bromide is in excess.

  • Byproduct B : Oxazole derivatives arise from competing cyclization pathways under acidic conditions.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

For large-scale manufacturing, continuous flow systems enhance reproducibility and safety.

Setup :

  • Reactor 1 : Mix thiourea and phenacyl bromide at 60°C with a residence time of 30 minutes.

  • Reactor 2 : Introduce phenylacetyl chloride and Et₃N at 25°C with a residence time of 15 minutes.

Advantages :

  • Yield : 68% (±2%) at 1 kg/batch.

  • Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Cyclocondensation65–7895–97Moderate
One-Pot Multi-Component7498High
Continuous Flow6899Industrial

Trade-offs :

  • The one-pot method sacrifices some yield for operational simplicity.

  • Continuous flow requires higher upfront costs but ensures batch-to-batch consistency.

Mechanistic Insights and Side Reactions

Dominant Pathways

  • Cyclocondensation : Thiourea attacks the carbonyl of phenacyl bromide, followed by intramolecular cyclization to form the thiazolidinone ring.

  • Acetylation : Nucleophilic acyl substitution at the thiazolidinone nitrogen occurs preferentially due to steric hindrance at the sulfur atom.

Mitigating Byproducts

  • Byproduct A : Controlled stoichiometry (phenacyl bromide ≤1.2 equiv) minimizes bis-alkylation.

  • Byproduct B : Buffering with NaHCO₃ suppresses oxazole formation by maintaining neutral pH .

Chemical Reactions Analysis

2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of anaphylatoxin receptors or as a platelet aggregation inhibitor .

Comparison with Similar Compounds

Similar compounds to 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide include other thiazolidinones and related heterocyclic compounds. These compounds share similar structural features and biological activities but may differ in their specific applications and potency. Examples of similar compounds include:

Biological Activity

The compound 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide (CAS Number: 878990-06-8) is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, supported by various studies and data.

The molecular formula of the compound is C19H16N2O4SC_{19}H_{16}N_{2}O_{4}S with a molecular weight of 368.4 g/mol. The structure features a thiazolidinone core, which is known for its diverse biological properties.

PropertyValue
CAS Number878990-06-8
Molecular FormulaC19H16N2O4SC_{19}H_{16}N_{2}O_{4}S
Molecular Weight368.4 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can enhance cytotoxicity by affecting interactions with cellular targets such as Bcl-2 proteins .
  • Case Studies : In a comparative study involving several thiazolidinone derivatives, certain analogs exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against human cancer cell lines . This suggests that the compound may have comparable or superior efficacy.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. A study evaluating a series of thiazolidinone derivatives found that some exhibited potent activity against both bacterial and fungal pathogens.

  • Minimum Inhibitory Concentration (MIC) : The best-performing compounds in this class demonstrated MIC values ranging from 10.7 to 21.4 μmol/mL against various microbial strains, indicating strong antimicrobial properties .
  • Molecular Docking Studies : Computational studies have suggested that these compounds interact effectively with microbial enzymes, which may explain their potent antimicrobial effects .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; IC50 < standard drugs
AntimicrobialMIC = 10.7 - 21.4 μmol/mL

Q & A

Q. What are the key synthetic methodologies for preparing 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazolidinone core via cyclization. For example, 5-arylidene-2,4-thiazolidinedione derivatives are synthesized by reacting substituted benzaldehydes with thiazolidinedione under acidic conditions (e.g., glacial acetic acid) .
  • Step 2 : Introduction of the acetamide group. Chloroacetylation of intermediates using chloroacetyl chloride in solvents like DMF, followed by coupling with aniline derivatives under reflux with bases (e.g., triethylamine or K₂CO₃) .
  • Monitoring : Reaction progress is tracked via TLC (e.g., hexane:ethyl acetate solvent systems) .
  • Purification : Products are recrystallized from ethanol or methanol, with yields optimized by adjusting stoichiometry and reaction time .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Chromatography : TLC (e.g., hexane:ethyl acetate 9:1) and HPLC ensure reaction completion and purity .
  • Spectroscopy :
  • IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for thiazolidinone and acetamide) .
  • ¹H/¹³C NMR verifies structural integrity (e.g., phenyl protons at δ 7.2–7.5 ppm, thiazolidinone CH₂ at δ 3.5–4.0 ppm) .
  • Mass spectrometry determines molecular weight (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and predict biological activity?

  • Reaction Design : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to identify energy-efficient conditions .
  • Structure-Activity Relationship (SAR) : Molecular docking (e.g., AutoDock) predicts binding affinity to targets like PPAR-γ or kinases, guiding functional group modifications .
  • Data Integration : Machine learning algorithms correlate synthetic parameters (e.g., solvent polarity, temperature) with yields, enabling predictive optimization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized Assays : Use consistent in vitro models (e.g., MTT assays for cytotoxicity, enzyme inhibition kits) to minimize variability .
  • Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with activity measurements .
  • Dose-Response Analysis : EC₅₀/IC₅₀ values are calculated across multiple concentrations to validate potency thresholds .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

  • Analog Synthesis : Replace the phenyl group in the acetamide moiety with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to modulate solubility and logP .
  • Bioisosteres : Substitute the thiazolidinone ring with oxadiazole or pyrimidine to enhance metabolic stability .
  • In Silico ADMET : Tools like SwissADME predict absorption, CYP450 interactions, and toxicity risks .

Methodological Recommendations

  • Synthesis Scalability : Use flow chemistry for high-throughput screening of reaction conditions .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in thiazolidinone derivatives .
  • Toxicology : Zebrafish models assess acute toxicity (LC₅₀) and teratogenicity before mammalian studies .

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